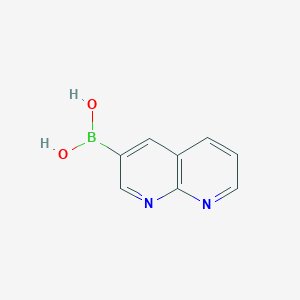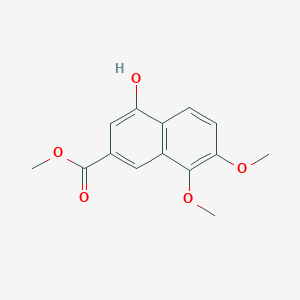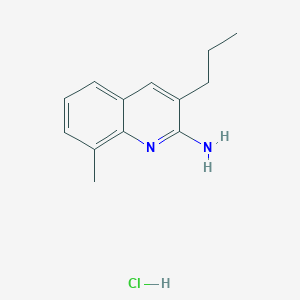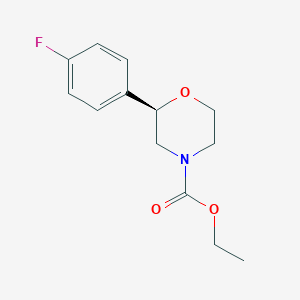
1,8-Naphthyridin-3-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Naphthyridin-3-ylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The 1,8-naphthyridine core is a heterocyclic structure that contains nitrogen atoms at positions 1 and 8, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Naphthyridin-3-ylboronic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated 1,8-naphthyridine under palladium catalysis. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1,8-Naphthyridin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
1,8-Naphthyridin-3-ylboronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,8-naphthyridin-3-ylboronic acid and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting antibacterial activity . The compound can also form complexes with metal ions, which can quench fluorescence and be used in sensing applications .
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: The parent compound, which lacks the boronic acid group, is a well-studied heterocycle with various applications.
2,7-Naphthyridine: Another isomer with nitrogen atoms at positions 2 and 7, which exhibits different chemical properties and reactivity.
Quinoline: A related heterocyclic compound with a single nitrogen atom, used in the synthesis of pharmaceuticals and dyes.
Uniqueness
1,8-Naphthyridin-3-ylboronic acid is unique due to the presence of both the boronic acid group and the 1,8-naphthyridine core. This combination imparts distinct reactivity and enables its use in a variety of chemical transformations and applications.
属性
分子式 |
C8H7BN2O2 |
|---|---|
分子量 |
173.97 g/mol |
IUPAC 名称 |
1,8-naphthyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5,12-13H |
InChI 键 |
BMNLUYBSMOPTMN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(N=CC=C2)N=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)




![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)


